molecular formula C22H15F3N2O5S B2496461 1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 1396844-64-6

1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2496461
CAS No.: 1396844-64-6
M. Wt: 476.43
InChI Key: VYENPSUAYUJSTI-UHFFFAOYSA-N
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Description

The compound 1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate integrates three key pharmacophores:

  • A 4-(trifluoromethyl)benzo[d]thiazole moiety, known for enhancing metabolic stability and lipophilicity.
  • An azetidin-3-yl group, a strained four-membered ring that may improve target binding through conformational rigidity.
  • An 8-methoxy-2-oxo-2H-chromene-3-carboxylate ester, a coumarin derivative with demonstrated bioactivity in antimicrobial and anti-inflammatory contexts .

This hybrid structure aims to synergize the pharmacological properties of its components. Below, we compare its structural and functional attributes with related compounds.

Properties

IUPAC Name

[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl] 8-methoxy-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N2O5S/c1-30-15-6-2-4-11-8-13(20(29)32-18(11)15)19(28)31-12-9-27(10-12)21-26-17-14(22(23,24)25)5-3-7-16(17)33-21/h2-8,12H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYENPSUAYUJSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OC3CN(C3)C4=NC5=C(C=CC=C5S4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. The structural features of this compound, including the trifluoromethyl group and the azetidine ring, suggest a range of pharmacological applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Characteristics

The molecular formula of the compound is C17H15F3N4O2SC_{17}H_{15}F_3N_4O_2S, with a molecular weight of approximately 428.45 g/mol. Its structure incorporates several notable functional groups that contribute to its biological activity:

  • Trifluoromethyl group : Known to enhance lipophilicity and metabolic stability.
  • Azetidine ring : Associated with various pharmacological properties.
  • Chromene moiety : Often linked to antioxidant and anti-inflammatory activities.

Biological Activity Overview

Research indicates that compounds containing azetidinone and thiadiazole structures exhibit significant biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially effective against a range of bacterial strains.
  • Antioxidant Properties : The chromene component is known for its antioxidant capabilities, which may help in reducing oxidative stress.
  • Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation.

Antimicrobial Activity

A study conducted on structurally similar compounds indicated that derivatives with azetidine rings exhibited moderate to strong antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the trifluoromethyl group may enhance this activity due to increased membrane permeability.

Antioxidant Properties

Research on related chromene derivatives demonstrated significant antioxidant activity through free radical scavenging assays. These compounds showed the ability to neutralize reactive oxygen species (ROS), indicating potential therapeutic applications in oxidative stress-related diseases .

Anticancer Activity

In vitro studies involving similar benzothiazole derivatives revealed promising anticancer effects against human cancer cell lines. For instance, compounds exhibiting structural similarities with our target compound were tested for their ability to induce apoptosis in cancer cells, showing IC50 values in the micromolar range . Further investigations are required to elucidate the exact mechanisms involved.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of this compound against structurally related compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
1-(4-Fluorobenzothiazol-2-yl)azetidinContains a fluorobenzothiazole moietyModerate antimicrobial activityLacks trifluoromethyl group
4-MethylthiadiazoleSimple thiadiazole structureAntimicrobial propertiesNo azetidine ring
2-(Trifluoromethyl)-1,3-benzothiazoleTrifluoromethyl group presentAntioxidant activityNo azetidine or carboxylate functionality
1-(Benzo[d]thiazol-2-yl)azetidinSimilar azetidine structureLimited biological studies availableAbsence of trifluoromethyl and carboxylate groups

This comparison underscores how the unique combination of functional groups in our target compound may enhance its overall pharmacological profile.

Scientific Research Applications

Chemistry

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate serves as a valuable building block in synthetic organic chemistry. It can be utilized in the development of more complex molecules, including pharmaceuticals and agrochemicals. The trifluoromethyl group is particularly useful for enhancing the pharmacokinetic properties of drug candidates.

Biology

The compound has been investigated for its potential as a bioactive agent with various biological activities:

  • Antimicrobial Activity : Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against bacterial strains due to their ability to disrupt cellular processes .
Compound TypeActivityReference
Benzothiazole derivativesAntimicrobial
Thiazole derivativesAnticancer

Medicine

In the medical field, this compound is being explored for its therapeutic effects, including:

  • Anti-inflammatory Properties : Studies suggest that the compound may modulate inflammatory pathways, offering potential for treating inflammatory diseases.
Study FocusFindingsReference
In vitro studies on inflammationSignificant reduction in inflammatory markers
Anticancer activity evaluationInhibition of cancer cell proliferation

Case Studies

Several studies have highlighted the effectiveness of similar compounds in various applications:

  • Anticancer Research : A study demonstrated that thiazole derivatives exhibited potent cytotoxic effects against prostate cancer and melanoma cell lines, indicating the potential of this compound in cancer therapy .
  • Antimicrobial Studies : Another investigation found that benzothiazole derivatives displayed broad-spectrum antibacterial activity, supporting the idea that compounds with similar structures can be developed into effective antimicrobial agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Benzo[d]thiazole Derivatives

Key Comparisons:
  • Trifluoromethyl vs. Halogen/Other Substituents: The trifluoromethyl group at the 4-position of the benzothiazole ring enhances electron-withdrawing effects and metabolic resistance compared to halogens (e.g., Cl, Br) or methyl groups. For instance, in urea derivatives (), compound 11d (4-trifluoromethylphenyl) showed a molecular ion at m/z 534.1 , while 11k (4-chloro-3-trifluoromethylphenyl) exhibited higher molecular weight (m/z 568.2) but similar synthetic yield (~88%) . In FabK inhibitors (), trifluoromethyl-substituted benzothiazoles (e.g., 1-((4-(4-bromophenyl)-1H-imidazol-2-yl)methyl)-3-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)urea) demonstrated 5–10-fold improved IC₅₀ values (0.10–0.24 μM) over non-CF₃ analogs .
Table 1: Substituent Impact on Benzo[d]thiazole Derivatives
Compound (Source) Substituent Molecular Ion ([M+H]⁺) Yield (%) Key Bioactivity
Target Compound 4-CF₃ ~600 (estimated) N/A Hypothesized antimicrobial
11d () 4-CF₃-phenyl 534.1 85.3 Urea-based inhibitor
3b () p-Cl-phenyl N/A 79 Antibacterial (S. aureus)
FabK Inhibitor () 6-CF₃-benzothiazole N/A N/A IC₅₀ = 0.10–0.24 μM

Azetidine vs. Piperazine/Thiazolidinone Rings

  • This contrasts with bulkier piperazine rings in ’s urea derivatives, which may enhance solubility but reduce membrane permeability .
  • Thiazolidinone (e.g., ’s oxadiazinane-4-thiones) offers hydrogen-bonding sites but lacks the trifluoromethyl group’s stability .

Coumarin Ester Modifications

  • The 8-methoxy-2-oxo-2H-chromene-3-carboxylate group shares structural similarity with methyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate (, compound 161), differing in the 8-methoxy substitution and ester linkage to azetidine .
  • Methoxy vs. Hydroxy Groups : The 8-methoxy group likely enhances lipophilicity and oral bioavailability compared to hydroxylated coumarins, which may undergo faster metabolic clearance.

Comparison with Analog Syntheses

  • Yields : ’s urea derivatives achieved ~85–88% yields using DMF reflux , whereas ’s oxadiazinane-4-thiones required shorter reaction times but similar conditions .
  • Challenges : Introducing substituents post-cyclization (e.g., halogenation) risks isomer mixtures (), but pre-functionalized starting materials (e.g., 4-CF₃-benzothiazole) mitigate this .

Q & A

Q. Optimization :

  • Monitor reaction progress via HPLC or TLC to isolate intermediates .
  • Use anhydrous solvents (e.g., DMF) and inert atmospheres to prevent hydrolysis of the trifluoromethyl group .

(Advanced) How can low yields during azetidine-coumarin coupling be systematically addressed?

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Solvent screening : Test polar aprotic solvents (e.g., DMF vs. THF) to improve reagent solubility .
  • Catalyst optimization : Employ Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling, if applicable .
  • Design of Experiments (DoE) : Use fractional factorial designs to evaluate temperature, stoichiometry, and reaction time interactions .

(Basic) Which analytical techniques are essential for structural confirmation?

  • NMR spectroscopy : 1^1H/13^{13}C NMR to verify substituent positions (e.g., methoxy, trifluoromethyl) and coupling efficiencies .
  • X-ray crystallography : Use SHELX for single-crystal refinement to resolve stereochemical ambiguities in the azetidine ring .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (±2 ppm accuracy) .

(Advanced) How should contradictory bioactivity data across assays be resolved?

Contradictions may stem from assay conditions or compound stability:

  • Solubility screening : Pre-dissolve the compound in DMSO and dilute in assay buffers to avoid aggregation .
  • Metabolic stability testing : Incubate with liver microsomes and analyze degradation via LC-MS to rule out rapid metabolism .
  • Dose-response validation : Repeat assays with a wider concentration range (e.g., 1 nM–100 µM) and include positive controls (e.g., known kinase inhibitors) .

(Basic) How does the trifluoromethyl group impact the compound’s properties?

  • Lipophilicity : Increases logP, enhancing membrane permeability (measured via shake-flask method) .
  • Metabolic resistance : The C-F bond resists oxidative degradation, improving half-life in vitro .
  • Electron-withdrawing effects : Activates the thiazole ring for nucleophilic substitutions .

(Advanced) What computational approaches predict target binding modes?

  • Molecular docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR), prioritizing hydrogen bonds with the coumarin carbonyl .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
  • QSAR modeling : Corrogate substituent effects (e.g., trifluoromethyl vs. methyl) on IC₅₀ values using datasets from analogous compounds .

(Basic) What impurities are common in synthesis, and how are they characterized?

  • Unreacted intermediates : Detect residual coumarin acid via HPLC (C18 column, acetonitrile/water gradient) .
  • Diastereomers : Separate using chiral chromatography (e.g., Chiralpak AD-H column) .
  • Hydrolysis byproducts : Identify de-esterified products via HRMS (e.g., m/z shifts of -44 Da) .

(Advanced) How to design a metabolic stability study for this compound?

  • In vitro setup : Incubate with human liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C .
  • Sampling : Collect aliquots at 0, 15, 30, and 60 mins, quench with acetonitrile, and centrifuge .
  • Analysis : Quantify parent compound depletion using LC-MS/MS (MRM mode) and calculate half-life (t1/2t_{1/2}) .

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